molecular formula C5H5N5 B11923056 1H-pyrazolo[3,4-c]pyridazin-3-amine

1H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B11923056
M. Wt: 135.13 g/mol
InChI Key: DGUMKUQCGJZBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-c]pyridazin-3-amine is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a key precursor and core structure in the development of novel bioactive molecules. Recent research highlights its importance in the design of potential anticancer agents. Studies have demonstrated that derivatives containing the pyrazolo[3,4-c]pyridazin-3-amine scaffold exhibit promising cytotoxic activity against various human cancer cell lines, including hepatic (HepG-2), colorectal (HCT-116), and breast (MCF-7) carcinomas . The mechanism of action is associated with the inhibition of critical kinase enzymes involved in cell cycle progression and proliferation. Specifically, this core structure has been shown to enable favorable binding interactions within the active sites of EGFR (Epidermal Growth Factor Receptor) and CDK-2 (Cyclin-Dependent Kinase 2), making it a valuable template for developing targeted therapies . The compound's structure has been confirmed by techniques including single-crystal X-ray diffraction, revealing a planar pyrazolopyridazinamine group . Beyond its anticancer potential, related pyrazole-fused heterocycles are known to display a broad spectrum of pharmacological activities, underscoring the research utility of this chemical class . As a chemical building block, it is typically supplied with high purity and is characterized by analytical data (NMR, LC-MS). Handle with appropriate care in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridazin-3-amine

InChI

InChI=1S/C5H5N5/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H3,6,8,9,10)

InChI Key

DGUMKUQCGJZBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C(=NN2)N

Origin of Product

United States

1. Foundational & Exploratory

Bioactivity of 1H-pyrazolo[3,4-c]pyridazin-3-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-c]pyridazin-3-amine scaffold represents a specialized class of purine bioisosteres with potent kinase inhibitory activity. Unlike the more common pyrazolo[3,4-d]pyrimidines (often associated with BTK inhibition), the [3,4-c]pyridazine isomer exhibits a distinct selectivity profile, primarily targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) .

This technical guide dissects the structure-activity relationship (SAR), mechanistic basis, and experimental validation of these derivatives. Recent pharmacological evaluations identify 4,5-diphenyl-substituted analogs as dual inhibitors capable of inducing G2/M cell cycle arrest and apoptosis in solid tumor models (HepG2, MCF-7), positioning them as promising leads for multi-target oncology therapeutics.

Chemical Architecture & Synthesis[1]

Structural Rationale

The 1H-pyrazolo[3,4-c]pyridazine core mimics the adenine ring of ATP. The 3-amine substituent is critical, acting as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

  • Core Scaffold : Pyrazolo[3,4-c]pyridazine.[1][2][3][4][5]

  • Key Pharmacophore : The C3-amino group (H-bond donor) and N1/N2 nitrogens (H-bond acceptors).

  • Hydrophobic Interactions : Substituents at positions C4 and C5 (often phenyl or aryl groups) occupy the hydrophobic back-pocket of the enzyme, determining selectivity between CDK sub-families.

Synthetic Pathway

The most robust synthetic route involves the cyclization of 4-cyano-3(2H)-pyridazinethiones or chloropyridazines with hydrazine hydrate.

Protocol: One-Pot Cyclocondensation

  • Precursors : Start with 3-chloro-4-cyano-5,6-diphenylpyridazine or 4-cyano-5,6-diphenylpyridazine-3(2H)-thione.

  • Reagent : Hydrazine hydrate (

    
    ) acts as the binucleophile.
    
  • Conditions : Reflux in ethanol for 4–6 hours.

  • Mechanism : The hydrazine undergoes nucleophilic attack at the C3 position followed by intramolecular cyclization onto the nitrile group to form the 3-amine pyrazole ring.

Visualization: Synthetic Logic

SynthesisPath Precursor 4-cyano-pyridazine-3-thione (Electrophilic Core) Intermediate Hydrazinyl Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Binucleophile) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -H2S / -HCl Product 1H-pyrazolo[3,4-c] pyridazin-3-amine Cyclization->Product Formation of 3-NH2 Pyrazole ring

Figure 1: Synthetic pathway for the construction of the 3-amine-pyrazolo[3,4-c]pyridazine core.[2]

Target Profile & Mechanism of Action

Primary Targets
  • CDK2/Cyclin A : The scaffold fits into the ATP binding cleft. The 3-amine group forms H-bonds with the backbone carbonyls of the hinge region (e.g., Leu83 in CDK2).

  • EGFR (Epidermal Growth Factor Receptor) : Recent studies (2023) indicate that 4,5-diphenyl derivatives inhibit EGFR with IC50 values in the sub-micromolar range, comparable to Erlotinib in specific contexts.

  • CDK1/Cyclin B : Early generation derivatives (Compound 1a) showed high selectivity for CDK1, arresting cells in the G2/M phase.

Mechanism of Action

These derivatives function as ATP-competitive inhibitors . By occupying the catalytic cleft, they prevent the phosphorylation of downstream substrates (e.g., Rb protein for CDKs, downstream signaling for EGFR).

Downstream Effects :

  • Cell Cycle Arrest : Inhibition of CDK2/1 blocks the G1/S and G2/M transitions.

  • Apoptosis Induction : Upregulation of Bax and p53 , coupled with downregulation of Bcl-2 , triggers the intrinsic mitochondrial apoptotic pathway.

Visualization: Signaling Pathway Inhibition

Signaling cluster_Kinase Kinase Domain Inhibitor Pyrazolo[3,4-c]pyridazine Derivative CDK2 CDK2 / Cyclin A Inhibitor->CDK2 Blocks (ATP Competition) EGFR EGFR Inhibitor->EGFR Blocks Apoptosis Apoptosis (Caspase-3 Activation) Inhibitor->Apoptosis Induces (via p53/Bax) ATP ATP ATP->CDK2 Activates ATP->EGFR Activates Substrate Substrate Phosphorylation (Rb, etc.) CDK2->Substrate Promotes CellCycle Cell Cycle Progression (G1 -> S) Substrate->CellCycle

Figure 2: Dual inhibition mechanism targeting CDK2 and EGFR pathways leading to apoptosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence)

To validate bioactivity, use a luminescence-based kinase assay (e.g., Kinase-Glo®) which quantifies the amount of ATP remaining in solution after the kinase reaction.

Reagents :

  • Recombinant CDK2/Cyclin A2 complex.

  • Substrate: Histone H1.

  • Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100.

Workflow :

  • Preparation : Dilute compounds in DMSO (serial dilutions).

  • Incubation : Mix Kinase (10 ng), Substrate (5 µM), and Compound in a 384-well plate. Incubate for 10 min at RT.

  • Reaction Start : Add ATP (10 µM) to initiate the reaction. Incubate for 60 min at 30°C.

  • Detection : Add Kinase-Glo reagent (equal volume). Incubate for 10 min.

  • Readout : Measure luminescence. High signal = High ATP = High Inhibition.

  • Control : Use Roscovitine as the positive control for CDK2.

Cell Viability & IC50 Determination

Cell Lines : MCF-7 (Breast), HepG2 (Liver). Method : MTT Assay.

  • Seed cells (

    
     cells/well) in 96-well plates.
    
  • Treat with compound gradients (0.1 µM – 100 µM) for 48h.

  • Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

  • Measure absorbance at 570 nm.

  • Calculate IC50 using non-linear regression (GraphPad Prism).

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory potency of key derivatives compared to standard clinical inhibitors.

Table 1: Comparative Kinase Inhibitory Activity (IC50 in µM)

Compound IDStructure DescriptionCDK2 / Cyclin AEGFR (WT)Cell Line (MCF-7)
Compound 4 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine0.55 ± 0.04 0.39 ± 0.02 27.29
4-SLNs Solid Lipid Nanoparticle of Cmpd 4N/AN/A6.41
Roscovitine Standard CDK Inhibitor0.32 ± 0.02> 1018.50
Erlotinib Standard EGFR Inhibitor> 100.12 ± 0.0115.20

Data Source: Derived from comparative analysis of pyrazolo-pyridazine derivatives [1, 2].[5][6][7][8]

Key Insight : While the parent molecule (Compound 4) is slightly less potent than Roscovitine against CDK2, its dual activity against EGFR provides a unique therapeutic advantage. Furthermore, nano-formulation (4-SLNs) significantly enhances cellular cytotoxicity, overcoming solubility limitations common to this scaffold.

References

  • Braña, M. F., et al. (2005). "Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases."[4] Journal of Medicinal Chemistry, 48(22), 6843–6854.

  • El-Naggar, M. E., et al. (2023). "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies." MDPI Pharmaceuticals, 16(11), 1518.

  • Deeb, A., et al. (2015). "Utility of 3-amino-1H-pyrazolo[3,4-c]pyridazine in heterocyclic synthesis."[4] Chemistry of Heterocyclic Compounds, 51, 785–798.[4] [4]

Sources

Architectural Divergence in Kinase Inhibitor Design: Pyrazolo[3,4-c]pyridazine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively compete with adenosine triphosphate (ATP) within the highly conserved kinase active site. As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently evaluate the subtle electronic and steric differences between isomeric fused-ring systems.

This technical guide provides an in-depth comparative analysis of two highly potent, ATP-competitive scaffolds: pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-c]pyridazine . While structurally similar, the strategic placement of nitrogen atoms within their respective six-membered rings fundamentally alters their dipole moments, hydrogen-bonding networks, and subsequent kinase selectivity profiles.

Structural & Electronic Profiling: The Causality of Selectivity

Both scaffolds are low-molecular-weight, flat, hydrophobic heterocycles designed to mimic the adenine ring of ATP. However, the causality behind their distinct target profiles lies in their electronic distribution.

  • Pyrazolo[3,4-d]pyrimidine : This scaffold is a direct bioisostere of purine[1]. The nitrogens in the pyrimidine ring are spaced by a carbon atom, perfectly mirroring the N1 and N3 positions of adenine. This allows the scaffold to form canonical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

  • Pyrazolo[3,4-c]pyridazine : In contrast, the pyridazine ring features two adjacent nitrogen atoms. This N-N bond creates a strong localized dipole moment and alters the pKa of the heterocycle. Rather than perfectly mimicking adenine, this scaffold induces unique structural adaptations in specific kinases, such as the movement of the glycine-rich loop or localized peptide flips, allowing it to access highly specific sub-pockets[2].

ScaffoldLogic ATP ATP Hinge Binding Motif PPym Pyrazolo[3,4-d]pyrimidine (Adenine Isostere) ATP->PPym Direct Mimicry PPyd Pyrazolo[3,4-c]pyridazine (Altered Dipole/H-bond) ATP->PPyd Electronic Shift T1 BTK, Src, EGFR (e.g., Ibrutinib, SI306) PPym->T1 T2 CDK1/2, ERK2, GSK-3 (Glycine-loop modulation) PPyd->T2

Logical mapping of scaffold electronics to kinase target selectivity.

Pyrazolo[3,4-d]pyrimidine: The Adenine Mimic

Because of its near-perfect mimicry of adenine, the pyrazolo[3,4-d]pyrimidine scaffold is highly privileged across a broad spectrum of oncogenic targets. By functionalizing the C4, C6, and N1 positions, medicinal chemists can drive selectivity toward specific kinases.

For instance, the blockbuster drug Ibrutinib utilizes this core to irreversibly bind Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies. Similarly, the derivative SI306 has been developed as a potent Src inhibitor capable of crossing the blood-brain barrier to target invasive Glioblastoma Multiforme (GBM)[3]. Another notable example is NVP-BHG712 , which selectively targets the EphB4 receptor tyrosine kinase. The overarching mechanism relies on the pyrimidine nitrogens acting as robust hydrogen bond acceptors for the hinge region's backbone NH (e.g., Met477 in BTK or Met341 in Src).

Pyrazolo[3,4-c]pyridazine: The Glycine-Loop Modulator

The pyrazolo[3,4-c]pyridazine scaffold is historically associated with the selective inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK1/cyclin B and CDK2/cyclin A, which are critical for cell cycle regulation[4].

The causality of this selectivity is elegantly demonstrated in crystallographic studies of the scaffold complexed with ERK2. The binding of pyrazolo[3,4-c]pyridazine derivatives forces a structural change in the kinase, specifically inducing a peptide flip between Met108 and Glu109 and a pronounced movement of the glycine-rich loop[2]. This induced-fit mechanism creates a novel hydrophobic subsite that the pyridazine core exploits, granting it high selectivity over other kinases that cannot undergo this specific conformational shift[2]. Recent advancements have also explored this scaffold for dual EGFR and CDK-2 inhibition[5].

Comparative Pharmacological Data

To synthesize the quantitative and qualitative differences between these scaffolds, the following table summarizes their primary characteristics:

FeaturePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-c]pyridazine
Heteroatom Placement N1, N3 (Pyrimidine)N1, N2 (Pyridazine)
Primary Kinase Targets BTK, Src, EphB4, EGFR[3]CDK1, CDK2, ERK2, GSK-3[2][4]
Hinge Binding Mode Canonical bidentate (Adenine mimic)Induced-fit (Glycine-loop movement)
Key Representatives Ibrutinib, SI306, NVP-BHG712Compound 1a (CDK1), ERK2-allyl complex
Clinical Status Multiple FDA-approved drugs (e.g., Ibrutinib)Predominantly preclinical / Tool compounds
Secondary Applications Antimicrobial (S. aureus, E. coli)[1]CNS agents, Anticonvulsants[6]

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system where each step confirms the integrity of the previous one.

Workflow Syn 1. Scaffold Synthesis (Cyclization) Biochem 2. Kinase Profiling ([ATP] ≤ Km) Syn->Biochem Cell 3. Cellular Assays (Target Engagement) Biochem->Cell Opt 4. Lead Optimization (SAR & ADME) Cell->Opt

Self-validating workflow for the development of ATP-competitive kinase inhibitors.

Synthesis of the Pyrazolo[3,4-c]pyridazine Core

This protocol details the foundational cyclization required to generate the pyrazolo[3,4-c]pyridazine scaffold[6].

  • Step 1: Nucleophilic Cyclization

    • Action: React ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate with hydrazine hydrate in absolute ethanol under reflux conditions.

    • Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the highly electrophilic C3 position of the pyridazine (bearing the chloride leaving group), followed by an intramolecular cyclization at the C4 ester to form the fused pyrazole ring.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass and the appearance of the

      
       ion corresponding to the cyclized product confirms successful ring closure. Do not proceed to purification until the intermediate mass is fully consumed.
      
  • Step 2: Isolation and Recrystallization

    • Action: Cool the reaction mixture to

      
      , filter the resulting precipitate, and recrystallize from a polar protic solvent (e.g., ethanol).
      
    • Causality: Recrystallization leverages the differential solubility of the flat, hydrophobic fused-ring product versus unreacted hydrazine and linear byproducts, ensuring

      
       purity required for biological assays.
      
    • Validation Checkpoint: Perform

      
      . The presence of a broad, exchangeable singlet peak at 
      
      
      
      ppm confirms the presence of the pyrazole NH proton, validating the structural integrity of the core.
ATP-Competitive Kinase Profiling Assay (ADP-Glo)

To validate the synthesized scaffolds as ATP-competitive inhibitors, a highly controlled biochemical assay is required.

  • Step 1: ATP Concentration Optimization

    • Action: Set the ATP concentration in the reaction buffer strictly at or slightly below the established Michaelis constant (

      
      ) for the specific kinase (e.g., 
      
      
      
      for BTK or CDK2).
    • Causality: Because both scaffolds are ATP-competitive hinge binders, artificially high ATP concentrations will outcompete the inhibitor, leading to artificially inflated

      
       values. Operating at 
      
      
      
      ensures maximum assay sensitivity while maintaining physiological relevance.
    • Validation Checkpoint: Run a parallel control plate with a reference inhibitor (e.g., Staurosporine or Roscovitine). If the reference

      
       deviates by more than 3-fold from historical baseline data, the ATP batch or kinase activity is compromised, and the assay must be aborted and recalibrated.
      
  • Step 2: Luminescent Detection of Kinase Activity

    • Action: Following compound incubation, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

    • Causality: The luminescent signal is directly proportional to the amount of ADP produced, which is inversely proportional to the potency of the kinase inhibitor.

    • Validation Checkpoint: Calculate the Z'-factor of the assay plate using the positive (vehicle) and negative (no-enzyme) controls. A

      
       is mandatory to confirm that the assay window is robust enough to accurately differentiate between highly potent structural analogs.
      

Conclusion

The choice between a pyrazolo[3,4-d]pyrimidine and a pyrazolo[3,4-c]pyridazine scaffold is not merely a matter of synthetic convenience; it is a strategic decision dictated by the desired kinase target. The pyrimidine core offers unmatched mimicry of adenine, making it a privileged starting point for a vast array of tyrosine kinases. Conversely, the pyridazine core's unique dipole and ability to induce conformational shifts in the kinase active site make it an exceptional tool for targeting cell-cycle regulators like CDKs and ERK2. Understanding the causality behind these structural nuances is the hallmark of rational drug design.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at:[Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Available at:[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules (NIH). Available at:[Link]

  • The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts. MDPI. Available at:[Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at:[Link]

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. PubMed (NIH). Available at:[Link]

  • Crystal structure of human ERK2 complexed with a pyrazolo[3,4-c]pyridazine derivative. Bioorganic & Medicinal Chemistry Letters (NIH). Available at:[Link]

Sources

An In-depth Technical Guide to 1H-pyrazolo[3,4-c]pyridazin-3-amine and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 1H-pyrazolo[3,4-c]pyridazin-3-amine core, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its chemical identity, synthetic pathways, and burgeoning role in the development of targeted therapeutics, with a particular focus on its application as a potent kinase inhibitor.

Core Chemical Identity: Nomenclature and CAS Number

The foundational structure, 1H-pyrazolo[3,4-c]pyridazin-3-amine , represents a fused bicyclic heteroaromatic system. While a specific CAS number for the unsubstituted parent compound is not commonly referenced in major chemical databases, its derivatives are well-documented and are the primary focus of research. The IUPAC nomenclature for this core structure forms the basis for naming its various substituted analogues.

For instance, the introduction of substituents at different positions of the bicyclic ring system leads to specific nomenclature and unique CAS numbers for each derivative. Two illustrative examples are:

Compound NameCAS NumberMolecular Formula
5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine64613-37-2C₅H₄ClN₅[1]
5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine405224-27-3C₁₁H₉N₅[2]

The core scaffold's significance lies in its structural resemblance to endogenous purines, allowing it to function as a "hinge-binding" motif in the ATP-binding pocket of various kinases. This mimicry is a cornerstone of its therapeutic potential.

Synthetic Strategies: Building the Pyrazolo[3,4-c]pyridazine Core

The synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridazine derivatives typically involves the construction of the fused ring system from appropriately substituted pyridazine precursors. A general and effective strategy is the cyclization of a cyanopyridazine derivative with hydrazine hydrate.

A notable example is the synthesis of 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine, which is achieved through the cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate[3]. This reaction proceeds via the displacement of the thione group and subsequent intramolecular cyclization to form the pyrazole ring fused to the pyridazine core.

Another synthetic route involves the reaction of a hydrazinyl-pyridazinone with ethyl cyanoacetate. For example, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine can be synthesized from a hydrazinyl-pyridazinone precursor in boiling dioxane[4].

G cluster_0 General Synthetic Pathway pyridazine Substituted Cyanopyridazine intermediate Hydrazone Intermediate (often not isolated) pyridazine->intermediate Nucleophilic Addition hydrazine Hydrazine Hydrate hydrazine->intermediate final_product 1H-pyrazolo[3,4-c]pyridazin-3-amine Derivative intermediate->final_product Intramolecular Cyclization

Caption: Generalized synthetic workflow for 1H-pyrazolo[3,4-c]pyridazin-3-amine derivatives.

Experimental Protocol: Synthesis of 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine[3]
  • Reaction Setup: A mixture of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione (0.01 mol) and hydrazine hydrate (0.02 mol) is prepared.

  • Reaction Execution: The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 1H-pyrazolo[3,4-c]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. Its ability to mimic the purine core of ATP allows it to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.

Cyclin-Dependent Kinase (CDK) Inhibition

Misregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several studies have identified 1H-pyrazolo[3,4-c]pyridazine derivatives as potent and selective inhibitors of CDKs[5][6][7].

A lead compound, identified through high-throughput screening, demonstrated significant inhibitory activity against CDK1/cyclin B[6]. Subsequent structure-activity relationship (SAR) studies revealed that the unsubstituted pyrazolopyridazine system is crucial for CDK1 inhibition, as the introduction of substituents at the N1 position can disrupt the electrostatic interaction with key residues in the ATP-binding pocket, such as Phe82[6]. The presence of an aromatic ring at position 5 was also found to be essential for inhibitory activity[6].

G cluster_0 Mechanism of CDK Inhibition inhibitor 1H-pyrazolo[3,4-c]pyridazine Derivative cdk CDK Active Site (ATP-binding pocket) inhibitor->cdk Competitive Binding downstream Substrate Phosphorylation cdk->downstream Catalyzes atp ATP atp->cdk Blocked by Inhibitor proliferation Cell Cycle Progression downstream->proliferation

Caption: Competitive inhibition of CDK by 1H-pyrazolo[3,4-c]pyridazine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Beyond CDKs, derivatives of the 1H-pyrazolo[3,4-c]pyridazine scaffold have also shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in oncology[4]. The pyrazolo[3,4-c]pyridazin-3-amine scaffold can effectively occupy the ATP-binding site of EGFR, leading to the inhibition of its downstream signaling pathways that are crucial for cancer cell proliferation and survival[4].

Nanoparticle formulations of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine have demonstrated enhanced cytotoxic activity against various cancer cell lines and improved inhibitory effects against both EGFR and CDK-2/cyclin A2[4]. This highlights the potential for innovative drug delivery strategies to further enhance the therapeutic efficacy of this class of compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-pyrazolo[3,4-c]pyridazin-3-amine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:

  • N1 Position: As previously mentioned, this position should ideally remain unsubstituted to maintain crucial interactions within the kinase ATP-binding pocket[6].

  • C5 Position: Substitution at this position with aromatic rings is often beneficial for potent inhibitory activity[6].

  • Aromatic Ring Substituents: The electronic properties of substituents on any appended aromatic rings can significantly impact activity. For instance, derivatives with electron-withdrawing groups on the phenyl rings at positions 4 and 5 were found to be inactive against CDK1/cyclin B[4].

Future Directions and Conclusion

The 1H-pyrazolo[3,4-c]pyridazin-3-amine scaffold and its derivatives represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their versatility as kinase inhibitors, coupled with established synthetic routes, makes them an attractive starting point for further drug discovery efforts.

Future research will likely focus on:

  • The synthesis of novel derivatives with improved potency and selectivity for specific kinase targets.

  • In-depth investigation of their pharmacokinetic and pharmacodynamic properties.

  • Exploration of their potential in combination therapies.

  • Development of advanced drug delivery systems to enhance their therapeutic index.

References

  • Brana, M. F., Cacho, M., García, M. L., Ramos, A., & De la Serna, E. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(22), 6843–6854. [Link][5]

  • Brana, M. F., Cacho, M., García, M. L., Ramos, A., & De la Serna, E. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link][6]

  • PubMed. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link][7]

  • Angene Chemical. (n.d.). 1H-Pyrazolo[3,4-c]pyridazin-3-amine, 5-phenyl-. [Link][2]

  • MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. [Link][4]

  • ResearchGate. (n.d.). Novel synthesis of some fused pyrazolo[3,4-c]pyridazines,pyridazino[3΄,4΄ :3,4]pyrazolo[5,1-c]-1,2,4-triazines andpyrimido[1΄,2΄: 1, 5]pyrazolo[3,4-c]pyridazines. [Link][3]

Sources

The Pyrazolo[3,4-c]pyridazine Core: Electronic Architecture & Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-c]pyridazine core represents a sophisticated scaffold in modern medicinal chemistry, offering a distinct electronic profile that bridges the gap between the electron-rich indole/indazole systems and the electron-deficient cinnolines. Its utility in "scaffold hopping" allows for the modulation of lipophilicity and metabolic stability while retaining critical hydrogen-bond donor/acceptor motifs essential for kinase binding.

This technical guide dissects the core's electronic architecture, validated synthetic pathways, and reactivity patterns, designed for immediate application in drug discovery workflows.

Electronic Architecture & Structural Dynamics

Aromaticity and Nitrogen Distribution

The pyrazolo[3,4-c]pyridazine system is a 10


-electron fused heteroaromatic bicycle. Unlike its carbocyclic analogue (indene) or the mono-heterocyclic analogue (indazole), the presence of three nitrogen atoms creates a unique push-pull electronic environment.
  • The Pyrazole Ring (

    
    -Excessive):  The 5-membered ring retains significant electron density, making C3 the primary vector for electrophilic substitution.
    
  • The Pyridazine Ring (

    
    -Deficient):  The 1,2-diazine moiety is strongly electron-withdrawing, lowering the pKa of the pyrazole NH and increasing the acidity of the system compared to indazole. This electron deficiency deactivates the C4/C5/C7 positions toward electrophilic attack but activates them for Nucleophilic Aromatic Substitution (
    
    
    
    ), particularly if halogens are present.
Tautomerism: The 1H vs. 2H Equilibrium

Understanding the tautomeric preference is critical for docking studies and alkylation strategies.

  • Dominant Form: The 1H-tautomer is thermodynamically favored over the 2H-form by approximately 9 kcal/mol in the gas phase and non-polar solvents. This preference is driven by the preservation of aromaticity across the fused system.

  • Binding Implications: In kinase pockets (e.g., CDK2), the core typically binds in the 1H-form, where N1 acts as a Hydrogen Bond Donor (HBD) and N2/N6 act as Hydrogen Bond Acceptors (HBA).

Molecular Electrostatic Potential (MEP) Map
  • Most Negative Region (Nucleophilic): The N2 nitrogen (lone pair) and N6 (pyridazine ring).

  • Most Positive Region (Acidic): The N1-H proton.

  • Reactivity Consequence: Under basic conditions, deprotonation occurs at N1, creating a pyrazolyl anion that is an ambident nucleophile.

Validated Synthetic Pathways

The construction of the core generally follows two retrosynthetic logics: annulation of a pyrazole onto a pre-existing pyridazine (Type A) or annulation of a pyridazine onto a pyrazole (Type B). Type A is generally preferred for scale-up due to the availability of 3-chloropyridazine precursors.

DOT Diagram: Synthetic Logic Flow

SynthesisPathways cluster_legend Pathway Preference Start1 3-Chloro-4-cyanopyridazine (Precursor A) Inter1 Hydrazine Nucleophilic Attack (S_NAr at C3) Start1->Inter1 NH2NH2, EtOH, Reflux Start2 Arylglyoxal + Pyrazolone (Precursor B) Inter2 One-Pot Condensation (Three-Component) Start2->Inter2 DABCO, EtOH Core Pyrazolo[3,4-c]pyridazine Core Inter1->Core Intramolecular Cyclization (on Nitrile/Ester) Inter2->Core Dehydrative Cyclization Method A (Scale-Up) Method A (Scale-Up)

Figure 1: Strategic disconnections for accessing the pyrazolo[3,4-c]pyridazine scaffold. Method A is the standard industrial route.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Amino-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine

Rationale: This protocol demonstrates the "Type A" approach, utilizing a hydrazinyl-pyridazinone intermediate. It is robust, scalable, and yields a versatile 3-amino scaffold ready for further functionalization (e.g., Sandmeyer reaction).

Reagents:

  • 3-Hydrazinyl-5,6-diphenylpyridazine (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Dioxane (Solvent, 0.5 M concentration)

  • Ethanol (for recrystallization)[1][2][3]

Step-by-Step Workflow:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydrazinyl-5,6-diphenylpyridazine (10 mmol) and dioxane (20 mL).

  • Addition: Add ethyl cyanoacetate (10 mmol) dropwise to the stirring suspension.

  • Cyclization: Heat the mixture to reflux (101 °C) for 4 hours. Monitoring: Reaction progress can be tracked by TLC (SiO2, 5% MeOH in DCM) observing the consumption of the hydrazine.

  • Isolation: Cool the reaction mixture to room temperature. A solid precipitate should form.

  • Filtration: Filter the solid under vacuum and wash the cake with cold dioxane (2 x 5 mL).

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Characterization:

    • Yield: ~91%[1]

    • Appearance: Brown/Buff crystals.

    • Melting Point: 240–242 °C.[1]

    • 1H NMR (DMSO-d6): Look for broad singlet at ~4.66 ppm (

      
      ) and aromatic multiplets.[1]
      

Reactivity & Functionalization Guide

Regioselective N-Alkylation

The alkylation of the unsubstituted core presents a regioselectivity challenge between N1 and N2.

  • Standard Conditions (Base/Alkyl Halide): Alkylation predominantly occurs at N1 (the "pyrazole" nitrogen distal to the ring junction) due to steric relief and thermodynamic stability.

  • Selectivity Ratios: Typically >4:1 (N1:N2).

  • Protocol Tip: Use

    
     in DMF at room temperature to maximize N1 selectivity. Higher temperatures often erode regiocontrol.
    
C3-Functionalization (The "Growth Vector")

The C3 position is the most versatile vector for library expansion.

  • If 3-Amino (from synthesis above): Use Sandmeyer conditions (

    
    ) to convert the 
    
    
    
    to a Bromide. This enables Suzuki/Buchwald couplings.
  • Direct Halogenation: Electrophilic halogenation (

    
     or 
    
    
    
    ) works well at C3 if the position is unsubstituted.
Pyridazine Ring Reactivity (C4/C7)
  • Nucleophilic Aromatic Substitution (

    
    ):  If a halogen is present at C4 or C7 (often installed via the starting pyridazine), it can be displaced by amines or alkoxides. The C4 position is generally more reactive towards 
    
    
    
    due to para-like conjugation with N2.
DOT Diagram: Reactivity Map

ReactivityMap Core Pyrazolo[3,4-c]pyridazine Core N1 N1 Nitrogen Core->N1 C3 C3 Carbon Core->C3 Pyd Pyridazine Ring (C4/C7) Core->Pyd N1_Rxn Primary Alkylation Site (Thermodynamic) N1->N1_Rxn C3_Rxn Electrophilic Subst. (Halogenation) or Diazo Coupling C3->C3_Rxn Pyd_Rxn S_NAr (if Halogenated) Pd-Cross Coupling Pyd->Pyd_Rxn

Figure 2: Functionalization vectors. N1 is nucleophilic; C3 is electrophilic; Pyridazine ring is susceptible to nucleophilic attack.

Medicinal Chemistry Applications

The pyrazolo[3,4-c]pyridazine core is a proven bioisostere for the purine scaffold, making it highly relevant for ATP-competitive inhibition.

Target ClassMechanism of ActionKey Structural Feature
CDK1 / CDK2 ATP-Competitive InhibitorThe N1-H and N2 motif mimics the N9-H/N3 interaction of Adenine, forming a bidentate H-bond hinge interaction.
EGFR Tyrosine Kinase Inhibitor3-Amino derivatives fit into the hydrophobic pocket; the planar system allows pi-stacking with the gatekeeper residue.
GABA-A Receptor AntagonistLipophilic derivatives (e.g., 4,5-diphenyl) modulate receptor activity, showing anticonvulsant properties.

Case Study: CDK2 Inhibition In docking studies (PDB: 3DDQ), the pyrazolo[3,4-c]pyridazine core aligns such that the C3-substituent projects into the ribose binding pocket, while the C4/C5 substituents interact with the solvent-exposed region, allowing for solubility-enhancing modifications.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines . RSC Advances, 2023. Link

  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases . Journal of Medicinal Chemistry, 2005. Link

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors . Molecules, 2023.[4] Link

  • Reactions of 3-Diazopyrazolo[3,4-c]pyridazine with Reactive Methylene Compounds . Heterocycles, 2004.[5] Link

  • One-pot synthesis of new pyrazolo[3,4-c]pyridazine derivatives . Journal of the Iranian Chemical Society, 2011. Link

Sources

2. Methodological & Application

Efficient Synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine from 4-Cyanopyridazines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the efficient synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry, from readily accessible 4-cyanopyridazine precursors. The core of this synthesis is a robust and high-yielding cyclization reaction with hydrazine hydrate. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, and expected characterization data. The content is designed for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure reliable and reproducible results.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridazine Scaffold

The fusion of pyrazole and pyridazine ring systems to form pyrazolo[3,4-c]pyridazines has generated significant interest in the field of medicinal chemistry. These bicyclic nitrogen-rich heterocycles are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential applications as central nervous system agents, anticancer compounds, and anti-inflammatory agents.[1][2]

The 3-amino substituent on the pyrazole ring provides a crucial vector for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] An efficient and scalable synthesis of the core 1H-pyrazolo[3,4-c]pyridazin-3-amine structure is therefore a critical starting point for the exploration of this chemical space. The protocol detailed herein focuses on the direct and efficient conversion of 4-cyanopyridazines to this valuable building block.

The Chemical Rationale: Mechanism of Cyclization

The synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine from a 4-cyanopyridazine precursor proceeds via a classical condensation and intramolecular cyclization pathway upon reaction with hydrazine.[3][4] The reaction mechanism can be understood in two key stages:

  • Nucleophilic Addition to the Nitrile: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbon of the nitrile group (C≡N) on the pyridazine ring. This forms an intermediate amidine-like species.

  • Intramolecular Cyclization and Tautomerization: The terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the adjacent carbon of the pyridazine ring. This is followed by a series of proton transfers and tautomerization to yield the stable, aromatic 1H-pyrazolo[3,4-c]pyridazin-3-amine.

The overall transformation is a highly efficient method for constructing the fused pyrazole ring system.

Reaction_Mechanism Reaction Mechanism: 4-Cyanopyridazine to 1H-pyrazolo[3,4-c]pyridazin-3-amine cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization 4-Cyanopyridazine 4-Cyanopyridazine Intermediate_1 Amidrazone Intermediate 4-Cyanopyridazine->Intermediate_1 Nucleophilic attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular attack Final_Product 1H-pyrazolo[3,4-c]pyridazin-3-amine Intermediate_2->Final_Product Proton transfer & Aromatization

Caption: Reaction mechanism for the synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine.

Experimental Protocol

This protocol provides a generalized procedure for the synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine. The specific 4-cyanopyridazine precursor may be substituted, though reaction times and purification methods may require optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted 4-Cyanopyridazine≥97%Commercially Available
Hydrazine Hydrate (N₂H₄·H₂O)98-100%Sigma-Aldrich, etc.Caution: Toxic and corrosive. Handle in a fume hood with appropriate PPE.[5]
Ethanol (EtOH)AnhydrousCommercially Available
n-Butanol (n-BuOH)Reagent GradeCommercially AvailableAlternative solvent, may be beneficial for higher boiling points.
Distilled WaterFor work-up.
Saturated Sodium Bicarbonate SolutionFor work-up.
Ethyl Acetate (EtOAc)HPLC GradeFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel with fluorescent indicator)

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow A 1. Reagent Setup B 2. Reaction A->B Add reagents to flask C 3. Work-up & Isolation B->C Cool, precipitate, and filter D 4. Purification C->D Column chromatography E 5. Characterization D->E Spectroscopic analysis

Caption: A streamlined workflow for the synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-cyanopyridazine (1.0 eq.) in ethanol (or n-butanol) to a concentration of approximately 0.1-0.2 M.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Heating and Monitoring: Heat the reaction mixture to reflux (for ethanol, ~78 °C; for n-butanol, ~117 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • To the resulting residue, add cold distilled water to precipitate the crude product.

    • Collect the solid by vacuum filtration, washing with cold water.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel, eluting with a gradient of an appropriate solvent system to afford the pure 1H-pyrazolo[3,4-c]pyridazin-3-amine.

Safety Precautions
  • Hydrazine is highly toxic, a suspected carcinogen, and corrosive. All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Characterization and Expected Results

The successful synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine can be confirmed by various spectroscopic methods. The expected data for the parent compound are as follows:

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆)Signals corresponding to the pyridazine and pyrazole protons. A broad singlet for the NH₂ protons (exchangeable with D₂O) and a broad singlet for the NH proton of the pyrazole ring.[6]
¹³C NMR (DMSO-d₆)Resonances for the carbon atoms of the fused heterocyclic system.
FT-IR (KBr)Characteristic absorption bands for N-H stretching (amine and pyrazole NH) in the range of 3100-3400 cm⁻¹, and C=N stretching around 1600-1650 cm⁻¹.[6][7]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.

The yield of the reaction is typically good to excellent, often exceeding 80%, depending on the specific substrate and reaction conditions.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine from 4-cyanopyridazine precursors. This synthetic route is characterized by its operational simplicity, the use of readily available reagents, and high yields. The resulting product is a versatile building block for the development of novel compounds with potential therapeutic applications. By following the detailed procedure and safety guidelines, researchers can confidently produce this valuable scaffold for their drug discovery programs.

References

  • Fathalla, O. A., et al. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(4), 305-10. Available at: [Link]

  • Al-Sayyed, A. A., et al. (1991). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLO[3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 32(5), 895. Available at: [Link]

  • Bayoumy, B. E., et al. (2005). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines. Scilit. Available at: [Link]

  • Taylor, R. D., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]

  • Azolo[d]pyridazinones in medicinal chemistry. (2020). PubMed. Available at: [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available at: [Link]

  • Chandra, K., et al. (2011). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. E-Journal of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Mechanism for the formation of pyrazole. (n.d.). ResearchGate. Available at: [Link]

  • Knorr pyrazole synthesis. (2019). YouTube. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]

Sources

Application Note: Sandmeyer Reaction Conditions for 1H-pyrazolo[3,4-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the Sandmeyer conversion of 1H-pyrazolo[3,4-c]pyridazin-3-amine to its corresponding 3-halo derivatives (specifically Chloride and Bromide).

This guide prioritizes the Non-Aqueous (t-Butyl Nitrite) method as the primary recommendation due to the poor solubility of fused pyrazolo-pyridazines in aqueous acid and the high stability of their diazonium intermediates.

Introduction & Mechanistic Rationale

The 1H-pyrazolo[3,4-c]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., BTK, JAK inhibitors) due to its resemblance to the purine core. Functionalizing the 3-position via the Sandmeyer reaction allows for the introduction of halides (Cl, Br, I) which serve as versatile handles for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (


).
The Challenge: Heterocyclic Diazonium Stability

Unlike phenyl diazonium salts, the diazonium species derived from 3-amino-1H-pyrazoles are often exceptionally stable. The acidic proton on the pyrazole ring (


) allows the formation of a neutral diazo-anhydride  (or internal salt) species upon diazotization, rather than the highly reactive cationic diazonium salt required for radical substitution.
  • Key Constraint: In neutral or basic aqueous media, the intermediate precipitates as a stable, sparingly soluble diazo compound (often yellow crystals), halting the reaction.

  • Solution: The reaction must be maintained in a strongly acidic environment or conducted under anhydrous conditions using alkyl nitrites to prevent deprotonation and facilitate the radical transfer mechanism essential for the Sandmeyer transformation.

Experimental Protocols

Method A: The Modern Anhydrous Protocol (Recommended)

Best for: Milligram to gram-scale synthesis, substrates with poor aqueous solubility, and preventing hydrolysis side-products (pyrazolones).

Reagents:

  • Substrate: 1H-pyrazolo[3,4-c]pyridazin-3-amine (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 – 2.0 equiv)

  • Halogen Source/Catalyst: Anhydrous

    
     (for Chlorination) or 
    
    
    
    (for Bromination) (1.2 – 1.5 equiv)
  • Solvent: Anhydrous Acetonitrile (MeCN)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Solubilization: Suspend the amine (1.0 equiv) and anhydrous Copper(II) halide (

    
     or 
    
    
    
    , 1.2 equiv) in anhydrous MeCN (concentration ~0.1 M).
    • Note: The amine may not dissolve completely at RT; this is acceptable. The copper salt often aids solubilization via coordination.

  • Diazotization: Heat the mixture to 60°C . Add tert-Butyl Nitrite (1.5 equiv) dropwise over 10 minutes.

    • Observation: Evolution of

      
       gas (bubbling) should be observed immediately. The solution typically darkens (green/brown for Cl, dark red/brown for Br).
      
  • Reaction: Stir at 60–80°C for 2–4 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of the amine peak (

      
      ) and appearance of the halide peak (
      
      
      
      for Cl,
      
      
      for Br).
  • Workup:

    • Cool to room temperature.[1]

    • Quench by pouring into cold 1M HCl (aq) to break copper complexes.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Method B: The Classical Aqueous Protocol (Scale-Up Alternative)

Best for: Large-scale batches where cost of reagents is a factor, provided the substrate is soluble in concentrated acid.

Reagents:

  • Substrate: 1H-pyrazolo[3,4-c]pyridazin-3-amine

  • Diazotization:

    
     (aq), Conc.[2] HCl
    
  • Sandmeyer: CuCl (or CuBr), Conc.[3] HCl (or HBr)

Protocol:

  • Acidic Dissolution: Dissolve the amine in Concentrated HCl (10–15 mL per gram).

    • Critical: If the amine does not dissolve, add Glacial Acetic Acid (1:1 ratio with HCl) to aid solubility. The mixture must be homogeneous before diazotization.

  • Diazotization: Cool to 0–5°C (ice/salt bath). Add

    
     (1.2 equiv) dissolved in minimal water dropwise.
    
    • Control: Maintain internal temperature < 5°C. Stir for 30 mins.

  • Sandmeyer Preparation: In a separate vessel, dissolve CuCl (1.2 equiv) in Conc. HCl at 0°C.

  • Transfer: Slowly pour the cold diazonium solution into the stirring Copper halide solution.

    • Note: Reverse addition (Diazo into Cu) is preferred to minimize side reactions.

  • Decomposition: Allow the mixture to warm to Room Temperature. If

    
     evolution is slow, heat carefully to 40–50°C.
    
    • Warning: Do not overheat rapidly; rapid

      
       release can cause foaming.
      
  • Workup: Neutralize carefully with NaOH or

    
     to pH ~4-5 (precipitate may form). Extract with EtOAc or DCM/iPrOH (3:1).
    

Critical Parameters & Troubleshooting

ParameterObservation / IssueCorrective Action
Solubility Amine remains solid in Method B (Acid).Switch to Method A (MeCN) or use AcOH/HCl mixture. Incomplete dissolution leads to unreacted starting material.
Side Product Formation of 3-hydroxy/3-oxo derivative (Hydrolysis).Strictly exclude water. Use anhydrous MeCN and fresh t-BuONO. Ensure Method B stays strongly acidic.
Stability Diazo intermediate precipitates (Yellow solid).Do not filter. This is the neutral diazo species. Add more acid (Method B) or heat higher (Method A) to force the radical decomposition.
Yield Low conversion (<30%).Use Cu(II) halides with t-BuONO (Method A). The redox cycle between Cu(II)/Cu(I) and the nitrite ester is often more efficient for heterocycles than Cu(I).

Pathway Visualization

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the divergence between the stable neutral diazo species and the reactive cation required for the Sandmeyer reaction.

SandmeyerMechanism cluster_conditions Critical Control Point Amine 3-Amino-1H-pyrazolo [3,4-c]pyridazine DiazoniumCat Diazonium Cation (Reactive Species) Amine->DiazoniumCat Diazotization (Acidic/Anhydrous) Nitrosonium Nitrosonium Source (t-BuONO or HONO) Nitrosonium->DiazoniumCat DiazoNeutral Neutral Diazo (Stable/Unreactive) DiazoniumCat->DiazoNeutral - H+ (pH > 2) Radical Aryl Radical Intermediate DiazoniumCat->Radical Cu(I)/Cu(II) - N2 DiazoNeutral->DiazoniumCat + H+ Product 3-Halo-1H-pyrazolo [3,4-c]pyridazine Radical->Product X- Transfer

Caption: Mechanistic pathway highlighting the equilibrium between the reactive diazonium cation and the stable neutral diazo species. Acidic conditions are required to favor the cation.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start: 1H-pyrazolo[3,4-c] pyridazin-3-amine SolubilityCheck Check Solubility in 1M HCl Start->SolubilityCheck MethodA Method A: Non-Aqueous (Recommended) SolubilityCheck->MethodA Insoluble / Sparingly Soluble MethodB Method B: Aqueous (Classical) SolubilityCheck->MethodB Soluble StepA1 Suspend in MeCN Add CuCl2 (1.2 eq) MethodA->StepA1 StepB1 Dissolve in Conc. HCl (Optional: Add AcOH) MethodB->StepB1 StepA2 Add t-BuONO (1.5 eq) Heat to 60°C StepA1->StepA2 Workup Quench & Extract (EtOAc) StepA2->Workup StepB2 Add NaNO2 at 0°C Pour into CuCl/HCl StepB1->StepB2 StepB2->Workup

Caption: Decision matrix for selecting the optimal Sandmeyer protocol based on substrate solubility.

References

  • Synthesis of Pyrazolo[3,4-c]pyridazines

    • Al-Tel, T. H., et al. "Design and synthesis of novel pyrazolo[3,4-c]pyridazines as potential anticancer agents." European Journal of Medicinal Chemistry, 2011.
    • Source Verification:

  • Diazotization of Heterocyclic Amines (Stability)

    • Butler, R. N. "Diazotization of heterocyclic primary amines." Chemical Reviews, 1975, 75(2), 241–257.
    • Source Verification:

  • Non-Aqueous Sandmeyer (t-BuONO/CuX2)

    • Barbero, M., et al.[4] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds." Synthesis, 2007.[4]

    • Source Verification:

  • Application to Aminopyrazoles

    • He, J., et al. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Archives, 2021.
    • Source Verification:

Sources

3. Troubleshooting & Optimization

Technical Support Center: Optimizing 1H-Pyrazolo[3,4-c]pyridazin-3-amine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex fused heterocyclic scaffolds like pyrazolo-pyridazines for kinase inhibition (e.g., EGFR and CDK-2 targets)[1], achieving high-yielding cyclization reactions is critical.

The formation of the 1H-pyrazolo[3,4-c]pyridazin-3-amine core typically relies on the condensation of a functionalized pyridazine-4-carbonitrile (bearing a leaving group at C3, such as a chloride or thione) with hydrazine hydrate[2]. While the initial nucleophilic substitution is rapid, the subsequent intramolecular cyclization is notoriously problematic. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to overcome stalled intermediates and side reactions.

Mechanistic Pathway & Failure Modes

Understanding the reaction logic is the first step in troubleshooting. The cyclization is a 5-exo-dig process. While entropically favored, it is enthalpically demanding. If the thermal energy is insufficient, the reaction stalls at the 3-hydrazinyl intermediate. If heating is prolonged in the presence of water, the nitrile group hydrolyzes, permanently killing the reaction.

G A Pyridazine-4-carbonitrile Precursor (Electrophilic C3) B Addition of NH₂NH₂·H₂O (Nucleophilic Attack) A->B C 3-Hydrazinyl Intermediate (Uncyclized) B->C D Intramolecular 5-exo-dig Cyclization (High Activation Energy) C->D Heat / Microwave F Side Reaction: Nitrile Hydrolysis (Amide) C->F Excess H₂O / Prolonged Heating G Issue: Reaction Stalling C->G Low Temp (e.g., EtOH Reflux) E 1H-pyrazolo[3,4-c]pyridazin-3-amine (Target Product) D->E Optimal Conditions

Reaction pathway and common failure modes in 1H-pyrazolo[3,4-c]pyridazin-3-amine synthesis.

Yield Optimization Data

The table below synthesizes quantitative data across different reaction conditions. Relying on standard ethanol reflux is the most common error we see in the field, as it rarely provides the activation energy required for complete cyclization[1].

Reaction ConditionSolventTemperatureTimeAvg. Yield (%)Primary Issue Observed
Standard RefluxEthanol78 °C8–12 h45–55%Incomplete cyclization; stalled intermediate.
High-Boiling Reflux1-Butanol117 °C5–8 h70–85%Minor nitrile hydrolysis due to prolonged heating.
Microwave Assisted 1-Methoxy-2-propanol 180 °C 15 min >90% None (Optimal Condition)

Self-Validating Experimental Protocol (Microwave-Assisted)

To prevent the competing nitrile hydrolysis pathway, we strongly recommend abandoning standard reflux in favor of microwave irradiation. This protocol utilizes 1-methoxy-2-propanol, which offers superior solubility for heavily substituted pyridazines[3].

Step 1: Preparation & Substitution

  • In a 20 mL microwave-safe vial, dissolve 1.0 equivalent of the 3-chloro-pyridazine-4-carbonitrile precursor in 11 mL of anhydrous 1-methoxy-2-propanol[3].

  • Add 1.5 to 2.0 equivalents of hydrazine hydrate dropwise at room temperature.

  • Causality: Adding hydrazine at room temperature controls the exothermic nucleophilic substitution at C3, preventing localized superheating and premature degradation.

  • Self-Validation Check: Run a quick TLC (Ethyl Acetate/Hexane). The starting material should be completely consumed within 15–30 minutes, replaced by a baseline-hugging, highly polar spot (the 3-hydrazinyl intermediate).

Step 2: Intramolecular Cyclization

  • Seal the vial with a crimp cap.

  • Heat the mixture in a microwave reactor at 180 °C for exactly 15 minutes[3].

  • Causality: The rapid, volumetric superheating provided by the microwave immediately overcomes the high activation energy barrier of the 5-exo-dig cyclization. Because the reaction finishes in 15 minutes, the water introduced by the hydrazine hydrate does not have enough time to hydrolyze the nitrile group.

Step 3: Validation & Isolation

  • Critical Validation: Before workup, take a 50 µL aliquot, evaporate the solvent, and analyze via FT-IR. The sharp nitrile (-C≡N) stretch at ~2220 cm⁻¹ must be completely absent. If it is present, cyclization is incomplete. LC-MS should show the [M+H]⁺ peak of the target product.

  • Cool the vial to 0 °C in an ice bath. The 3-amino-1H-pyrazolo[3,4-c]pyridazine product will rapidly precipitate.

  • Filter the solid under a vacuum and wash thoroughly with ice-cold ethanol to remove any unreacted hydrazine and trace byproducts[4]. Dry under high vacuum.

Troubleshooting & FAQs

Q: My LC-MS analysis shows a major byproduct with a mass of[M+18] relative to the target. What is this, and how do I prevent it? A: A mass increase of +18 Da indicates that your nitrile group has undergone hydrolysis to form a primary amide (-CONH₂). Once this happens, cyclization is permanently blocked. This is caused by the water present in hydrazine hydrate combined with prolonged heating times (e.g., overnight reflux). Fix: Minimize the reaction time by switching to microwave synthesis[3]. If microwave synthesis is unavailable, you must use strictly anhydrous hydrazine (Caution: highly toxic/explosive) in a dry solvent under an argon atmosphere.

Q: The reaction stalls at the 3-hydrazinyl intermediate. I see the substitution mass, but no cyclization. How do I drive it to completion? A: The ring closure requires significant thermal energy. Standard ethanol reflux (78 °C) is often insufficient[1]. Fix: If you cannot use a microwave, switch to a higher-boiling solvent like 1-butanol and reflux at 117 °C for 8 hours[4]. The elevated temperature will provide the necessary thermodynamic push.

Q: The starting 3-chloro-pyridazine-4-carbonitrile has very poor solubility in ethanol. Is this affecting the yield? A: Yes. Poor solubility leads to a heterogeneous mixture, which slows down the initial nucleophilic substitution and requires longer heating times, thereby increasing the risk of side reactions. Fix: 1-methoxy-2-propanol is an excellent alternative solvent that offers superior solubilization for heavily substituted aromatic precursors and is fully compatible with microwave heating[3].

Q: How do I separate the uncyclized intermediate from the final cyclized product if the reaction doesn't go to completion? A: Both the intermediate and the product are highly polar, making standard silica gel chromatography difficult (they will streak). Fix: It is far more efficient to optimize the reaction to 100% conversion. However, if separation is necessary, exploit the basicity of the newly formed pyrazole amine. Acid-base extraction or recrystallization from a DMF/water gradient is typically the most effective purification route.

References

  • Novel synthesis of some fused pyrazolo[3,4-c]pyridazines... Source: ResearchGate URL:[Link]

  • EA029373B1 - (aza)
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors... Source: PMC (PubMed Central) URL:[Link]

  • PYRIDAZINE AND ITS RELATED COMPOUNDS, PART 27.1) SYNTHESIS AND INSECTICIDAL ACTIVITY OF SOME PYRIDAZINE DERIVATIVES Source: Bibliomed URL:[Link]

Sources

Optimization of reaction temperature for pyrazolo[3,4-c]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolo[3,4-c]pyridazine Synthesis

Welcome to the Technical Support Hub for heterocyclic synthesis. This guide addresses the critical thermal parameters required to optimize the synthesis of the pyrazolo[3,4-c]pyridazine scaffold. This fused ring system is a privileged structure in drug discovery, notably as a core for GSK-3, ERK, and CDK inhibitors.

However, its synthesis is notoriously sensitive to thermal fluctuation. The electron-deficient nature of the pyridazine ring makes it prone to ring-opening and polymerization at high temperatures, while insufficient heat leads to stalled intermediates (hydrazones).

This guide is structured as a Level 2 Troubleshooting Manual , designed to answer "Why is my reaction failing?" with mechanistic precision.

Module 1: The Cyclization Phase (Hydrazine Condensation)[1][2]

Context: The most common synthetic route involves the condensation of 3-acyl-4-chloropyridazine (or 4-cyano-3-thione analogs) with hydrazine. This is a biphasic thermal process.

Q1: My reaction turns into a black tar upon adding hydrazine at reflux. What is happening?

Diagnosis: Thermal Shock / Uncontrolled Exotherm. Root Cause: Hydrazine addition to electron-deficient pyridazines is highly exothermic. Adding hydrazine directly at reflux (


) causes immediate polymerization and decomposition of the chloro-pyridazine precursor before the pyrazole ring can close.
Protocol Optimization: 
You must adopt a Stepwise Thermal Ramp :
  • Nucleophilic Attack (Kinetic Phase): Cool the reaction mixture (Ethanol or THF) to 0°C – 10°C . Add hydrazine dropwise. Stir for 30–60 minutes. This allows the hydrazine to displace the chlorine (or form the hydrazone) without degrading the ring.

  • Cyclization (Thermodynamic Phase): Once the intermediate is formed (verify by TLC), slowly warm to room temperature, then heat to reflux (78–80°C) for 2–4 hours to drive the dehydration and ring closure.

Q2: I am isolating the open-chain hydrazone intermediate instead of the cyclized product. How do I force ring closure?

Diagnosis: Insufficient Thermal Activation Energy (


).
Root Cause:  The initial condensation (hydrazone formation) is fast, but the intramolecular nucleophilic attack to close the pyrazole ring requires overcoming a higher energy barrier, especially if the pyridazine ring is electron-rich (deactivated).
Corrective Action: 
  • Solvent Switch: If ethanol reflux (

    
    ) is insufficient, switch to n-Butanol (
    
    
    
    )
    or Acetic Acid (
    
    
    )
    .
  • Acidity: Acetic acid acts as both solvent and catalyst, protonating the ring nitrogen to make the carbon more electrophilic, facilitating cyclization at lower temperatures than neutral solvents.

Module 2: Regioselectivity & Isomer Control

Context: Pyrazolo[3,4-c]pyridazines can exist as


- or 

-tautomers, and N-alkylation can occur at N1 or N2.
Q3: I am getting a mixture of N1 and N2 isomers during alkylation. Does temperature affect this ratio?

Diagnosis: Kinetic vs. Thermodynamic Control failure. Technical Insight:

  • Kinetic Control (Low Temp,

    
    ):  Favors alkylation at the most nucleophilic nitrogen (often N2, depending on sterics), but selectivity is poor due to the "curtain effect" of rapid reaction.
    
  • Thermodynamic Control (High Temp,

    
    ):  Favors the most stable isomer (typically the 
    
    
    
    -isomer
    for this scaffold due to aromaticity preservation). Optimization: To maximize the thermodynamic
    
    
    -isomer during synthesis:
  • Perform the cyclization at high temperature (Reflux) .

  • If alkylating post-synthesis: Use a reversible base condition (e.g., Cs₂CO₃ in DMF at

    
    ) to allow equilibration to the stable N1-alkylated product.
    

Module 3: Advanced Functionalization (Lithiation)

Context: Functionalizing the C7 position often requires lithiation (e.g., using TMPMgCl·LiCl).[1]

Q4: My yield drops to zero when I attempt to lithiate the scaffold at 0°C. Why?

Diagnosis: Benzyne-type Fragmentation. Root Cause: Pyridazines are prone to "benzyne-like" elimination or ring opening when metallated at temperatures above -40°C . The lithiated species is thermally unstable. Strict Protocol:

  • Temperature: Maintain -78°C to -40°C strictly.

  • Trapping: Add the electrophile (aldehyde, iodine, etc.) at the low temperature before warming up.

  • Reference: See Knochel et al. methodologies for sensitive heterocycles.[2]

Visual Troubleshooting & Pathway Guide

The following diagram illustrates the critical temperature decision points in the synthesis pathway.

G Start Start: 3-Acyl-4-chloropyridazine Hydrazine Add Hydrazine Start->Hydrazine Decision1 Temperature at Addition? Hydrazine->Decision1 HighTemp > 60°C (Direct Reflux) Decision1->HighTemp Too Hot LowTemp 0°C - 10°C Decision1->LowTemp Optimal ResultBad Polymerization / Tarry Mess (Yield < 10%) HighTemp->ResultBad Intermediate Intermediate Hydrazone Formed LowTemp->Intermediate Step2 Step 2: Cyclization Heating Intermediate->Step2 RoomTemp Room Temp (25°C) Step2->RoomTemp Insufficient E_a Reflux Reflux (80°C - 120°C) Step2->Reflux Optimal Incomplete Incomplete Cyclization (Open Hydrazone Isolated) RoomTemp->Incomplete Success Target: Pyrazolo[3,4-c]pyridazine (High Yield, 1H-Isomer) Reflux->Success

Caption: Thermal decision tree for the hydrazine cyclization of 3-acyl-4-chloropyridazine. Green paths indicate the optimized protocol.

Summary of Optimized Conditions

Reaction StageTarget TempSolvent SystemCritical Note
Hydrazine Addition 0°C – 5°C EtOH or THFPrevents exothermic decomposition.
Ring Closure 78°C (Reflux) EtOH (or AcOH)Required for dehydration/aromatization.
Lithiation (C7) -40°C THFPrevents ring fragmentation.
One-Pot Synthesis Reflux EtOH/AcOHOnly viable if precursors are stable (e.g., glyoxals).

References

  • El-Borai, M. A., et al. (2022).[3][4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link] Note: Provides mechanistic parallels for the pyrazolo-pyridine system, validating the hydrazine cyclization temperature effects.

  • Malinka, W., et al. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica.[5] [Link] Note: The foundational protocol for cyclizing 3-chloro-4-acylpyridazines using hydrazine hydrate.

  • Hassan, A. S., et al. (2022).[3][4] Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link] Note: Reviews the kinetic vs. thermodynamic control in pyrazole ring formation.

Sources

4. Validation & Comparative

1H-NMR chemical shifts for 1H-pyrazolo[3,4-c]pyridazin-3-amine in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H-NMR characterization of 1H-pyrazolo[3,4-c]pyridazin-3-amine , focusing on its stable 4,5-disubstituted derivatives (specifically the diphenyl and dimethyl analogs) in DMSO-d6.[1]

Due to the synthetic instability of the unsubstituted parent scaffold, the 4,5-diphenyl and 4,5-dimethyl derivatives serve as the primary reference standards in medicinal chemistry. This guide provides their spectral data, a comparative analysis, and a validated synthesis protocol.

Structural Analysis & Numbering

The core scaffold consists of a pyrazole ring fused to a pyridazine ring. Correct numbering is critical for peak assignment, particularly distinguishing between the pyrazole NH, the exocyclic amine, and substituents on the pyridazine ring.

Numbering Scheme
  • Positions 1 & 2: Pyrazole nitrogens.

  • Position 3: Carbon bearing the exocyclic amine (-NH₂).[2]

  • Positions 4 & 5: Carbons on the pyridazine ring (sites of substitution in stable analogs).

  • Positions 6 & 7: Pyridazine nitrogens.[3][4]

G N1 N1 (H) N2 N2 N1->N2 C3 C3 N2->C3 C3a C3->C3a NH2 NH₂ C3->NH2 Exocyclic C4 C4 C3a->C4 C7a C3a->C7a Fusion C5 C5 C4->C5 N6 N6 C5->N6 N7 N7 N6->N7 N7->C7a C7a->N1

Figure 1: Connectivity and numbering of the 1H-pyrazolo[3,4-c]pyridazine core. Note that in the [3,4-c] fusion, the pyridazine nitrogens are typically located at positions 6 and 7.

Experimental Data (DMSO-d6)

The following data compares the two most common synthetic derivatives. The 4,5-diphenyl analog is the preferred reference standard due to its crystallinity and stability.

Primary Reference: 4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine[1]
  • Formula: C₁₇H₁₃N₅

  • Solvent: DMSO-d6

  • Frequency: 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
13.06 Broad Singlet1HN1-H Pyrazole ring NH. Exchangeable with D₂O. Highly deshielded due to aromaticity.
7.23 – 7.43 Multiplet10HAr-H Overlapping protons from the two phenyl rings at C4 and C5.
4.66 Broad Singlet2H-NH₂ Exocyclic amine at C3. Exchangeable with D₂O.

Analyst Note: The amine signal at 4.66 ppm is relatively upfield compared to many heteroaromatic amines (often 5.0–6.0 ppm). This suggests a specific electronic environment or twisting of the phenyl rings that shields the amine protons.

Secondary Reference: 4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine[1][3]
  • Formula: C₇H₉N₅

  • Solvent: DMSO-d6

Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
12.40 Broad Singlet1HN1-H Pyrazole NH.
5.20 Broad Singlet2H-NH₂ Exocyclic amine. Noticeably downfield (+0.54 ppm) compared to the diphenyl analog.
2.64 Singlet3H-CH₃ Methyl group (likely C5).
2.57 Singlet3H-CH₃ Methyl group (likely C4).

Comparative Analysis & Validation

Substituent Effects (Phenyl vs. Methyl)

Comparing the two derivatives reveals significant electronic impacts on the core scaffold:

  • Amine Shift (-NH₂): The dimethyl analog shows the amine at 5.20 ppm , while the diphenyl analog is at 4.66 ppm . The phenyl rings likely exert a shielding anisotropic effect on the amine protons or create steric bulk that disrupts intermolecular H-bonding, shifting the signal upfield.

  • Pyrazole NH: The N1-H is more deshielded in the diphenyl system (13.06 ppm ) compared to the dimethyl system (12.40 ppm ), consistent with the electron-withdrawing nature of the phenyl rings increasing the acidity of the pyrazole proton.

Distinguishing from Isomers (Pyrazolo[4,3-c]pyridazine)

A common synthetic pitfall is the formation of the [4,3-c] isomer.

  • Diagnostic Feature: In [3,4-c] systems (target), the C4 and C5 positions are adjacent carbons. In [4,3-c] systems, the fusion orientation places the nitrogens differently relative to substituents.

  • HMBC Validation: To confirm the [3,4-c] structure, look for a Long-range coupling (HMBC) between the -NH₂ protons (or C3) and the bridgehead carbons. If the synthesis proceeds via the hydrazinyl-pyridazinone route (see below), the [3,4-c] regiochemistry is chemically locked.

Validated Synthetic Protocol

To ensure you are analyzing the correct molecule, use this self-validating synthesis route which avoids isomer ambiguity.

Synthesis of 4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

Principle: Ring closure of a hydrazinyl-pyridazinone with ethyl cyanoacetate.[1]

  • Precursor: Start with 3-hydrazino-5,6-diphenylpyridazin-4-one (often derived from the corresponding chloropyridazinone).

  • Cyclization:

    • Reagents: Ethyl cyanoacetate (1 equiv).

    • Solvent: Dioxane (anhydrous).

    • Conditions: Reflux for 4 hours.

  • Workup:

    • Cool the mixture. The product typically precipitates as a solid.

    • Filter and recrystallize from ethanol.

  • Expected Appearance: Brown/Yellow crystals, m.p. 240–242 °C.

Synthesis start Hydrazinyl-pyridazinone (Precursor) intermediate Cyclization (Thorpe-Ziegler type) start->intermediate reagent + Ethyl Cyanoacetate (Reflux Dioxane) reagent->intermediate product Target: 1H-pyrazolo[3,4-c]pyridazin-3-amine intermediate->product - H2O, - EtOH

Figure 2: Synthetic pathway ensuring the formation of the [3,4-c] fused system.[3][4]

References

  • Synthesis and Characterization of 4,5-Diphenyl derivative

    • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors.[1] (2023).[1] Int. J. Mol. Sci.

    • Data Source: (Confirming 1H NMR at δ 4.66, 7.23-7.43, 13.06).

  • Synthesis of 4,5-Dimethyl derivative

    • Novel synthesis of some fused pyrazolo[3,4-c]pyridazines... (2012). Univ.[4] Aden J. Nat. Appl. Sci.

    • Data Source: (Confirming 1H NMR at δ 2.57, 2.64, 5.2, 12.4).

  • General Pyridazine NMR Data

    • Pyridazine and its Related Compounds.[3][4][5][6][7][8][9] (2003). Heterocycles.

    • Source: (Context on hydrazino-pyridazine precursors).

Sources

HPLC Retention Times and Method Development for Pyrazolo[3,4-c]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold and the Challenge

Pyrazolo[3,4-c]pyridazines are a critical class of fused nitrogen heterocycles, increasingly prominent in kinase inhibitor discovery (e.g., CDK, EGFR inhibitors) and fragment-based drug discovery (FBDD). While their pharmacological potential is high, their chromatographic behavior presents distinct challenges.[1]

Unlike simple aromatics, this scaffold possesses multiple basic nitrogen centers and a planar, electron-deficient core.[1] This leads to two primary analytical hurdles:

  • Regioisomerism: Synthesis often yields

    
    - and 
    
    
    
    -alkylated isomers that are difficult to resolve on standard C18 phases.[1]
  • Peak Tailing: Strong interaction between protonated nitrogens and residual silanols on silica supports.[1]

This guide moves beyond standard "generic gradient" approaches, offering a targeted comparison of stationary phases and mobile phase strategies specifically for resolving these fused heterocycles.

Physicochemical Profile & Chromatographic Implications[2][3][4][5][6][7][8][9][10]

Effective method development requires understanding the molecule's "personality" in solution.[1]

PropertyValue (Approx.)Chromatographic Implication
pKa (Conjugate Acid) 3.5 – 5.0 (Pyridazine N)At neutral pH, the molecule is partially ionized.[1] Low pH (pH < 3.0) is required to fully protonate and ensure robust retention/peak shape, or High pH (pH > 9.5) to suppress ionization (if column permits).
LogP 1.5 – 3.5 (Substituent dependent)Moderately lipophilic.[1] Retains well on Reverse Phase (RP), but "hydrophobic only" mechanisms (C18) often fail to discriminate between isomers with identical LogP.[1]
Topology Planar, RigidHighly suitable for

interacting stationary phases
(Phenyl-Hexyl, Biphenyl).[1]

Comparative Study: Stationary Phase Selection

For pyrazolo[3,4-c]pyridazines, the choice of column is the single most critical variable. While C18 is the workhorse, it often fails to separate the


 regioisomers common in this chemistry.
Comparison Matrix: C18 vs. Phenyl-Hexyl vs. Biphenyl

The following data summarizes the expected performance based on comparative retention studies of fused nitrogen heterocycles.

FeatureC18 (Traditional) C18 (Polar Embedded) Phenyl-Hexyl / Biphenyl
Primary Mechanism Hydrophobic InteractionHydrophobic + H-bonding shieldHydrophobic +

Interaction
Regioisomer Selectivity Low (Often co-elutes

)
Medium High (Resolves based on electron density distribution)
Peak Shape (Basic pH) Poor (unless hybrid particle)Good (Shields silanols)Good (Steric bulk shields silanols)
Mobile Phase Synergy Works well with ACN or MeOHWorks well with ACN or MeOHRequires Methanol for max selectivity
Recommendation Routine purity checksPolar impuritiesIsomer separation & Complex mixtures
Deep Dive: The "Methanol Effect" on Phenyl Phases

When using Phenyl-Hexyl or Biphenyl columns for this scaffold, Acetonitrile (ACN) is often detrimental to selectivity. ACN has its own


-electrons (triple bond) which compete with the analyte for the stationary phase's 

-systems.
  • Protocol: Switch organic modifier to Methanol (MeOH) .

  • Mechanism: MeOH is

    
    -neutral, allowing the electron-deficient pyridazine ring to stack effectively with the electron-rich phenyl stationary phase. This maximizes the separation factor (
    
    
    
    ) between isomers.

Mobile Phase Modifiers: The pH Factor[5][6]

Controlling the ionization state of the pyridazine ring is non-negotiable.

Option A: Acidic Conditions (Standard)[3][5]
  • Modifier: 0.1% Formic Acid or 0.05% TFA.[1]

  • pH: ~2.5 – 3.0.[1][2]

  • Effect: Fully protonates the basic nitrogens.[1]

  • Pros: sharp peaks, compatible with LC-MS.

  • Cons: Reduced retention (analyte is cationic); potential silanol overloading if ionic strength is too low.[1]

Option B: Basic Conditions (High pH)
  • Modifier: 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10).

  • Requirement: Must use high-pH stable columns (e.g., Ethylene-Bridged Hybrid or specific chemically resistant phases).[1]

  • Effect: Analyte is neutral (free base).[1]

  • Pros: Massive increase in retention ; often reverses elution order compared to acidic pH; improved loading capacity.[1]

  • Cons: Column degradation risk if not carefully selected.[1]

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides you from the initial sample to the optimized method, specifically addressing the regioisomer risk.

MethodDevelopment Start Start: Pyrazolo[3,4-c]pyridazine Sample CheckIsomers Are Regioisomers Present? (N1 vs N2 alkylation) Start->CheckIsomers RouteStandard Route A: Purity Check (No Isomers) CheckIsomers->RouteStandard No RouteIsomer Route B: Isomer Separation (Critical Path) CheckIsomers->RouteIsomer Yes ColC18 Column: C18 (High pH stable) RouteStandard->ColC18 ColPhenyl Column: Phenyl-Hexyl or Biphenyl RouteIsomer->ColPhenyl MobileA MP: 10mM NH4HCO3 (pH 10) / ACN ColC18->MobileA MobileB MP: 0.1% Formic Acid / Methanol ColPhenyl->MobileB ResultA Result: Sharp Peaks, High Retention MobileA->ResultA ResultB Result: Maximized Selectivity (Pi-Pi Interactions) MobileB->ResultB

Caption: Decision tree for selecting stationary and mobile phases based on the presence of structural isomers.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Why Phenyl columns work better for this scaffold.

PiPiInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte (Pyrazolo[3,4-c]pyridazine) PhenylLigand Phenyl Ligand (Electron Rich) Interaction π-π Stacking (Steric Discrimination) PhenylLigand->Interaction Overlap Analyte Fused Ring System (Electron Deficient) Analyte->Interaction Result Enhanced Retention & Isomer Resolution Interaction->Result

Caption: Mechanism of selectivity on Phenyl-Hexyl phases. The electron-deficient pyrazolo-pyridazine core stacks with the electron-rich stationary phase.

Validated Experimental Protocol

Objective: Separate


-methyl and 

-methyl pyrazolo[3,4-c]pyridazine regioisomers.
System Suitability & Preparation
  • Instrument: HPLC or UHPLC with DAD or MS detection.

  • Sample Diluent: 50:50 Water:Methanol (Match the initial gradient to prevent peak distortion).

  • Concentration: 0.1 mg/mL (Avoid overloading to maintain resolution).

Recommended Conditions (The "Isomer-Killer" Method)
  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, XBridge Phenyl), 150 x 4.6 mm, 3.5 µm or sub-2 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Do not use Acetonitrile if isomer resolution is the goal.

  • Flow Rate: 1.0 mL/min (standard HPLC) or optimized for column ID.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 15.0 min: 95% B[1]

    • 20.0 min: 95% B[1]

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer without disrupting pi-pi interactions).[1]

Troubleshooting Guide
  • Problem: Peaks are broad/tailing.

    • Fix: Add 5mM Ammonium Formate to Mobile Phase A to increase ionic strength, or switch to a "Charged Surface Hybrid" (CSH) C18 column if using generic conditions.[1]

  • Problem: Isomers are partially resolved (shoulder).

    • Fix: Switch to an isocratic hold. Find the %B where the compounds elute (e.g., 45% B) and run an isocratic method at 40% B to maximize interaction time.

References

  • MDPI. (2022).[1] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Chromatography Online. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • MAC-MOD Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Confirmation of 1H-pyrazolo[3,4-c]pyridazin-3-amine: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and drug development professional, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of successful research. The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of complex scaffolds like 1H-pyrazolo[3,4-c]pyridazin-3-amine, a molecule of significant interest due to the diverse biological activities of related pyrazolopyridazine derivatives, certainty in structural assignment is paramount.[1][2][3] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structure determination against commonly employed spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While spectroscopic methods are indispensable for routine characterization, they can sometimes lead to ambiguous assignments, particularly in differentiating between isomers.[4] X-ray crystallography, by providing a precise atomic-level map of the molecule in the solid state, offers an unparalleled level of certainty. This guide will delve into the experimental workflows, data interpretation, and comparative advantages of these techniques, empowering researchers to make informed decisions for the structural validation of their compounds.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of a crystalline compound. The technique relies on the diffraction pattern produced when a single crystal is irradiated with X-rays. The resulting data allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of each atom. For a novel compound like 1H-pyrazolo[3,4-c]pyridazin-3-amine, obtaining a crystal structure provides irrefutable proof of its constitution and stereochemistry.

A case in point is the structural confirmation of the related compound, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, where single-crystal X-ray analysis was successfully employed to elucidate its structure.[5] This demonstrates the applicability and power of the technique for this class of molecules.

Experimental Workflow for Single-Crystal X-ray Crystallography

The process of obtaining a crystal structure can be broken down into several key stages, as illustrated in the workflow diagram below. The primary challenge often lies in the initial step of growing suitable single crystals.

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Screening Crystal Screening Synthesis->Screening Vapor diffusion, slow evaporation Optimization Growth Optimization Screening->Optimization Vary solvent, temperature, concentration Mounting Crystal Mounting Optimization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Goniometer head Integration Data Integration Diffraction->Integration Indexing & scaling Solution Structure Solution Integration->Solution Phase problem Refinement Structure Refinement Solution->Refinement Least-squares fitting Validation Validation & CIF Refinement->Validation CheckCIF

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol:
  • Crystal Growth:

    • Objective: To obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

    • Methodology:

      • Dissolve the purified 1H-pyrazolo[3,4-c]pyridazin-3-amine in a suitable solvent or solvent system (e.g., methanol, ethanol, DMF, or mixtures with less polar solvents).

      • Employ a crystallization technique such as slow evaporation, vapor diffusion (e.g., layering a solution of the compound with a miscible anti-solvent), or cooling of a saturated solution.

      • Monitor for crystal formation over several days to weeks.

  • Data Collection:

    • Objective: To measure the intensities and positions of the diffracted X-ray beams.

    • Methodology:

      • Mount a suitable crystal on a goniometer head.

      • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

      • Expose the crystal to a monochromatic X-ray beam and rotate it through a series of angles.

      • A detector records the diffraction pattern.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

    • Methodology:

      • Process the raw diffraction data to obtain a list of reflection intensities.

      • Solve the "phase problem" using direct methods or Patterson functions to generate an initial electron density map.

      • Build an initial atomic model into the electron density map.

      • Refine the model using least-squares methods to improve the agreement between the calculated and observed diffraction data.

      • The final refined structure is validated and typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[6]

Indispensable Alternatives: Spectroscopic Methods

While X-ray crystallography provides the ultimate structural proof, its requirement for high-quality single crystals can be a significant bottleneck. In contrast, spectroscopic techniques like NMR and MS are applicable to a wider range of sample forms (solutions, amorphous solids) and are crucial for initial characterization and routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8][9] For a molecule like 1H-pyrazolo[3,4-c]pyridazin-3-amine, a suite of NMR experiments can provide detailed information about its carbon-hydrogen framework and the connectivity of atoms.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[1]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output 3D atomic coordinatesConnectivity map, chemical shiftsMass-to-charge ratio, molecular formula
Structural Information Absolute, unambiguous structureRelative stereochemistry, connectivityMolecular weight, elemental composition
Sample Requirements High-quality single crystalSoluble sample (mg quantities)Small sample quantity (µg to ng)
Key Advantage Definitive structural proofRich structural information in solutionHigh sensitivity and accuracy in mass
Key Limitation Crystal growth can be challengingCan be ambiguous for complex isomersLimited structural information on its own
Typical Use Case Final structure confirmationPrimary tool for structure elucidationMolecular weight and formula determination

Logical Framework for Structure Confirmation

A robust approach to the structural confirmation of a novel compound like 1H-pyrazolo[3,4-c]pyridazin-3-amine involves a synergistic use of these techniques.

Structure_Confirmation cluster_spectroscopy Spectroscopic Workflow Synthesis Synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine Initial_Characterization Initial Characterization Synthesis->Initial_Characterization MS Mass Spectrometry (HRMS) Initial_Characterization->MS NMR_1D 1D NMR (¹H, ¹³C) Initial_Characterization->NMR_1D Structure_Hypothesis Formulate Structural Hypothesis NMR_2D 2D NMR (COSY, HSQC, HMBC) Structure_Hypothesis->NMR_2D Spectroscopic_Analysis Comprehensive Spectroscopic Analysis XRay_Analysis Single-Crystal X-ray Diffraction Spectroscopic_Analysis->XRay_Analysis For definitive proof or in case of ambiguity Final_Structure Unambiguous Structure Confirmed Spectroscopic_Analysis->Final_Structure If unambiguous XRay_Analysis->Final_Structure MS->Structure_Hypothesis NMR_1D->Structure_Hypothesis NMR_2D->Spectroscopic_Analysis

Figure 2: A logical workflow for the structural confirmation of a novel compound.

Conclusion

For the definitive structural confirmation of 1H-pyrazolo[3,4-c]pyridazin-3-amine, single-crystal X-ray crystallography is the gold standard. It provides an unambiguous three-dimensional map of the molecule, leaving no doubt as to its constitution and stereochemistry. However, the practical challenges of crystal growth mean that a comprehensive suite of spectroscopic techniques, particularly advanced 2D NMR experiments, remains the workhorse for initial structure elucidation and routine characterization. By understanding the strengths and limitations of each technique, researchers can devise a robust and efficient strategy for the structural validation of this and other novel heterocyclic compounds, ensuring a solid foundation for further drug discovery and development efforts.

References

  • Almehizia, A. A., et al. (2020). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Journal of Chemistry, 2020, 1-10.
  • Deeb, A., et al. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-5017.
  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 1-35.
  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 1-35.
  • Abdel-Wahab, B. F., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252.
  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-448.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2025).
  • Castillo, J. C., et al. (2017).
  • Al-Zaydi, K. M. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Rimaz, M., & Khalafy, J. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Iriepa, I., et al. (2022).
  • SpectraBase. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Andrade, R., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
  • BindingDB. (n.d.). BDBM7475 3-Amino-4,5-bis(p-aminophenyl)-1H-pyrazolo[3,4-c]-pyridazine. Retrieved from [Link]

  • Iriepa, I., et al. (2022).
  • Iriepa, I., et al. (2022).
  • NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1H-pyrazolo[3,4-c]pyridazin-3-ol. Retrieved from [Link]

Sources

Elemental Analysis Standards for 1H-pyrazolo[3,4-c]pyridazin-3-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Discovery Professionals

Executive Summary: The Purity Paradox in Nitrogen Heterocycles

In the development of kinase inhibitors and GPR119 agonists, the scaffold 1H-pyrazolo[3,4-c]pyridazin-3-amine represents a critical building block. However, its high nitrogen content (>50% by mass) and planar structure create specific analytical challenges that often lead to "false failures" in standard quality control workflows.

This guide objectively compares the traditional "Gold Standard"—Combustion Elemental Analysis (EA) —against modern orthogonal alternatives like Quantitative NMR (qNMR) and HPLC . We demonstrate that while EA remains a requirement for many top-tier journals, it is prone to specific artifacts for this class of compounds. We provide a validated comparative framework to help you certify batches with confidence.

Technical Profile: 1H-pyrazolo[3,4-c]pyridazin-3-amine[1][2][3][4]

Before establishing purity standards, one must understand the molecule's intrinsic properties that affect analysis.

PropertySpecificationAnalytical Implication
Formula

High Nitrogen (>51%): Requires optimized oxidation to prevent soot formation during combustion.
MW 135.13 g/mol Low MW means small weighing errors significantly impact molar calculations.
Structure Fused bicyclic heteroaromaticPlanar Stacking: Prone to trapping solvents (water, ethanol) in the crystal lattice (channel solvates).
Synthesis Hydrazine cyclizationResiduals: Risk of trapped hydrazine or inorganic salts (NaCl/KCl) from neutralization steps.

Comparative Analysis: EA vs. qNMR vs. HPLC

The following data illustrates a common scenario: A batch of 1H-pyrazolo[3,4-c]pyridazin-3-amine synthesized via hydrazine cyclization appears pure by HPLC but fails standard EA limits.

Table 1: Performance Comparison Matrix
FeatureElemental Analysis (CHN) qNMR (Internal Standard) HPLC-UV (254 nm)
Principle Combustion to

Nuclear spin resonance ratioChromatographic separation
Scope Total elemental compositionOrganic content + SolventsUV-active organic impurities
Standard

tolerance (Journal Std)
Absolute Purity (wt/wt%)Relative Area %
Blind Spots Inorganic salts, moisture (if not calculated)Inorganic salts (invisible)Salts, moisture, non-UV impurities
Sample Req. ~2–5 mg (Destructive)~10 mg (Non-destructive)<1 mg (Destructive)
Accuracy High (if dry/pure)High (<1% uncertainty)Low (Response factor dependent)
Verdict Strict but brittle. Fails with solvates.Diagnostic. Identifies why EA failed.Misleading. Often overestimates purity.
Case Study Data: The "99%" Batch

Scenario: A researcher isolates the title compound.[1]

  • HPLC Result: 99.2% Area (Single peak).

  • EA Theory (

    
    ):  C: 44.44%, H: 3.73%, N: 51.83%.
    
  • EA Found: C: 42.10%, H: 4.10%, N: 48.90%. (FAIL: >2% deviation)

Diagnosis via qNMR: qNMR analysis using Maleic Acid as an internal standard reveals the presence of 0.5 equivalents of water and 0.1 equivalents of ethanol trapped in the lattice.

  • Corrected Formula:

    
    
    
  • Recalculated EA: Matches "Found" data within 0.2%.

Validated Experimental Protocols

To ensure reproducibility, follow these specific workflows designed for high-nitrogen fused systems.

Protocol A: High-Precision Elemental Analysis (CHN)

For validating bulk composition and journal submission.

  • Sample Preparation (Critical):

    • Dry the sample at 80°C under high vacuum (<1 mbar) for 24 hours. Note: Pyrazolo-pyridazines form stable hydrates; standard drying may not remove lattice water.

    • If the sample is hygroscopic, handle in a glovebox or minimize air exposure.

  • Weighing:

    • Use a microbalance with

      
       precision .
      
    • Target mass: 2.0 – 3.0 mg. (Do not exceed 3 mg; high

      
       release can saturate the detector).
      
  • Combustion Parameters:

    • Oxidation Furnace: 1050°C.

    • Oxygen Boost: Set

      
       dosing to "High" or extend the oxygen injection time by 10s. Reason: The N-N bonds in the pyrazole/pyridazine rings are resistant to oxidation and can form char (soot), leading to low C and N results.
      
    • Carrier Gas: Helium at 140 mL/min.

  • Calibration:

    • Use Acetanilide (Standard) or Sulfanilamide (High N check).

    • Run a "Conditioning" blank before the actual sample.

Protocol B: Absolute Purity via qNMR

For resolving EA failures and quantifying solvates.

  • Internal Standard (IS) Selection:

    • Maleic Acid (TraceCERT®): Sharp singlet at

      
       6.3 ppm. (Does not overlap with aromatic protons of the scaffold).
      
    • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Non-hygroscopic alternative.

  • Sample Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube or a mixing vial. Record weights to 0.01 mg.
    • Dissolve in 0.6 mL DMSO-

      
       . (Ensure complete dissolution; sonicate if necessary).
      
  • Acquisition Parameters (Bruker/Varian):

    • Pulse Angle: 90° (

      
      ).
      
    • Relaxation Delay (

      
      ): 60 seconds . Crucial: Aromatic protons have long 
      
      
      
      relaxation times. Short delays (<10s) will underestimate the scaffold, artificially lowering purity.
    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity of Internal Standard.[2][3][4]

Decision Framework & Visualization

The following DOT diagram illustrates the logical workflow for certifying the purity of 1H-pyrazolo[3,4-c]pyridazin-3-amine, integrating both EA and qNMR.

PurityWorkflow Start Crude Product Isolated HPLC Step 1: HPLC-UV Analysis (Check for organic impurities) Start->HPLC IsPure Purity > 98%? HPLC->IsPure Recryst Recrystallize / Prep-HPLC IsPure->Recryst No Dry Step 2: Vacuum Dry (80°C, 24h) IsPure->Dry Yes Recryst->HPLC EA Step 3: Elemental Analysis (CHN) Dry->EA EACheck Within ±0.4%? EA->EACheck Pass BATCH CERTIFIED (High Confidence) EACheck->Pass Yes qNMR Step 4: qNMR Analysis (d1 = 60s, DMSO-d6) EACheck->qNMR No (Investigate) SolvateCheck Solvents/Water Detected? qNMR->SolvateCheck Recalc Recalculate Theoretical EA with Solvate Formula SolvateCheck->Recalc Yes Fail REJECT BATCH (Inorganic Contamination) SolvateCheck->Fail No (Unknown Impurity) FinalCheck Recalculated EA Match? Recalc->FinalCheck FinalCheck->Pass Yes (Valid Solvate) FinalCheck->Fail No

Figure 1: Integrated workflow for purity certification of nitrogen-rich heterocycles, prioritizing EA for compliance but relying on qNMR for troubleshooting.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Analytik Jena. "Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine."[5] Application Note. [Link]

  • National Institute of Standards and Technology (NIST). "Chemical Purity using Quantitative 1H-Nuclear Magnetic Resonance." Journal of Research of NIST. [Link]

  • Atlantic Microlab. "Strategies for Optimizing Elemental Analyses." Technical Guide. [Link]

Sources

Safety Operating Guide

Operational Guidelines for the Safe Handling and Disposal of 1H-pyrazolo[3,4-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing 1H-pyrazolo[3,4-c]pyridazin-3-amine (widely known as the ERK1/2 inhibitor FR180204) and its derivatives. While its utility in targeted cancer chemotherapeutics and kinase inhibition assays is well-documented[1][2], the logistical complexities of its lifecycle management are often overlooked.

This compound is biologically potent and presents specific solubility challenges that complicate standard waste disposal. To ensure institutional compliance and laboratory safety, this guide establishes a self-validating, step-by-step operational system for the handling, segregation, and disposal of 1H-pyrazolo[3,4-c]pyridazin-3-amine.

Physicochemical & Hazard Profile

Understanding the physical properties of 1H-pyrazolo[3,4-c]pyridazin-3-amine is the foundation of any safe handling protocol. Its sparing solubility in water directly dictates our downstream liquid waste segregation strategy.

PropertySpecification
Chemical Name 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine[1]
Common Synonyms FR180204, ERK Inhibitor II[1]
CAS Registry No. 865362-74-9[1]
Molecular Formula / Weight C18H13N7 / 327.3 g/mol [1]
Solubility Profile DMSO (~25 mg/mL), DMF (~30 mg/mL), Aqueous (<0.5 mg/mL)[1]
GHS Classification Acute Tox. 4 (Oral) - H302 Harmful if swallowed[3]
Storage Conditions -20°C (Crystalline solid)[1]

Operational Handling & Stock Preparation

Protocol 1: Solubilization and Storage

  • PPE & Environment: Don nitrile gloves, safety goggles, and a lab coat. Handle the crystalline solid exclusively within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the inhalation of hazardous particulates[1].

  • Primary Solubilization: Dissolve the lyophilized powder in anhydrous DMSO or DMF to achieve a concentrated stock (e.g., 25 mg/mL)[1].

    • Causality: Direct addition to aqueous buffers will cause immediate precipitation due to the compound's highly hydrophobic nature.

    • Validation Check: The resulting stock solution must be completely transparent. Any visible turbidity or particulate matter indicates incomplete dissolution, requiring further vortexing or gentle sonication.

  • Inert Storage: Purge the stock solution vial with an inert gas (nitrogen or argon) to prevent oxidative degradation, and store at -20°C[1].

  • Aqueous Dilution: For biological assays, dilute the organic stock into the aqueous buffer immediately before use.

    • Causality: The compound has a maximum aqueous solubility of ~0.5 mg/mL (in a 1:1 DMF:PBS mixture). Prolonged storage in aqueous states leads to compound crash-out[1].

    • Validation Check: Do not store the aqueous solution for more than 24 hours. If precipitation is observed in the assay buffer, discard it immediately as liquid waste[1].

Waste Segregation & Disposal Workflows

Improper disposal of kinase inhibitors poses severe environmental toxicity risks. Drain disposal is strictly prohibited[4]. All waste must eventually be processed by a licensed professional chemical incineration service[4].

Protocol 2: Liquid Waste Segregation

  • Organic Waste Stream: Collect all DMSO/DMF stock solutions and high-concentration organic washes in a designated "Non-Halogenated Organic Waste" carboy.

  • Aqueous Waste Stream: Collect assay buffers containing trace amounts of the compound (<5% organic solvent) in an "Aqueous Toxic Waste" container.

    • Causality: Segregating organic from aqueous waste prevents dangerous chemical cross-reactions and significantly reduces institutional disposal costs.

    • Validation Check: Inspect the aqueous waste container for phase separation. If a distinct organic layer forms, the solvent ratio has exceeded safe limits for the aqueous bin, and the entire container must be reclassified and handled as organic waste.

Protocol 3: Solid Waste and Spill Decontamination

  • Consumables: Dispose of all pipette tips, microcentrifuge tubes, and weighing boats that contacted the compound into a rigid, puncture-resistant chemical solid waste bin destined for professional incineration[4].

  • Spill Cleanup: In the event of a powder spill, do not sweep dry.

    • Causality: Dry sweeping aerosolizes the Acute Tox. 4 powder, creating a direct inhalation hazard[3].

    • Procedure: Cover the spill with an absorbent pad moistened with DMSO or ethanol to solubilize the powder, then wipe up. Place the contaminated pads in the solid chemical waste bin. Wash the area thoroughly with soap and water[1].

    • Validation Check: Shine a UV light over the spill area (the compound exhibits UV absorbance at λmax 252, 299, and 409 nm[1]) or visually inspect the benchtop from multiple angles to ensure no crystalline residue remains.

Logical Workflow Visualization

To ensure standard operating procedures (SOPs) are followed at the bench, utilize the following segregation logic for all generated waste.

WasteSegregation Start 1H-pyrazolo[3,4-c]pyridazin-3-amine Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Assay Buffers, Stock Solvents) Start->Liquid Bulk Bulk Chemical / Expired Stock Solid->Bulk Consumables Contaminated PPE & Plastics Solid->Consumables Organic Organic Solvents (DMSO, DMF) Liquid->Organic Aqueous Aqueous Buffers (<5% Organics) Liquid->Aqueous Incineration Licensed Professional Chemical Incineration Bulk->Incineration Biohazard/Tox Bin Consumables->Incineration Solid Hazmat Organic->Incineration Non-Halogenated Organic Waste Aqueous->Incineration Aqueous Tox Waste

Waste segregation and disposal workflow for 1H-pyrazolo[3,4-c]pyridazin-3-amine.

References

Sources

Personal protective equipment for handling 1H-pyrazolo[3,4-c]pyridazin-3-amine

[1]

Executive Safety Summary

1H-pyrazolo[3,4-c]pyridazin-3-amine is a fused heterocyclic amine commonly used as a scaffold in kinase inhibitor discovery.[1] While specific toxicological data for this exact core is often limited in public registries, structural analogs (e.g., pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines) exhibit significant biological activity and hazard profiles.[1]

Treat this compound as a High-Potency Pharmacological Intermediate.

  • Primary Hazard: Severe Eye Damage (Category 1) and Respiratory Irritation.[1][2]

  • Critical Control: Zero-inhalation protocol; handle exclusively in a fume hood or glovebox.

  • Storage: -20°C, Hygroscopic, Light Sensitive.

Risk Assessment & Hazard Classification

Based on Structure-Activity Relationship (SAR) of the 3-amino-pyrazolo-pyridazine class.[1]

Hazard ClassGHS CategoryH-CodeDescription
Acute Toxicity (Oral) Cat 3 / 4H301/H302Toxic/Harmful if swallowed.[1][2][3] Amines can be rapidly absorbed.[1]
Eye Damage Cat 1 H318Causes serious eye damage. Basic amines can cause irreversible corneal opacity.[1]
Skin Irritation Cat 2H315Causes skin irritation.[1][2]
STOT-SE Cat 3H335May cause respiratory irritation (dust inhalation).[1]

Scientist's Note: The "3-amine" moiety on the fused pyridazine ring increases basicity and nucleophilicity, elevating the risk of oxidative degradation and eye injury compared to the bare scaffold.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate without a documented risk assessment.[1]

Body AreaPPE RequirementTechnical Specification
Respiratory Engineering Control Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1] If hood is unavailable (Not Recommended): Powered Air Purifying Respirator (PAPR) with HEPA filters.[1]
Hand Double Gloving Inner: Nitrile (0.11 mm).[1] Outer: Nitrile (0.11 mm) or Neoprene.[1] Change outer gloves immediately upon splash.[1]
Eye/Face Chemical Goggles ANSI Z87.1 compliant Goggles (tight-fitting).[1] Safety glasses are insufficient due to powder drift and severe eye damage risk.[1]
Body Lab Coat + Apron Tyvek® sleeves or disposable apron recommended during weighing to prevent cuff contamination.[1]
Operational Protocols
A. Receipt & Storage Logic

The compound is prone to oxidation and hydration.[1] Improper storage leads to the formation of colored impurities (N-oxides or azo-dimers) that interfere with biological assays.[1]

  • Inspect: Verify container integrity upon arrival. If the powder is "caked" or dark brown/black, degradation has occurred.[1]

  • Aliquot: In a glovebox or inerted hood, divide bulk material into single-use vials to minimize freeze-thaw cycles.

  • Store: Seal under Argon/Nitrogen at -20°C .

B. Weighing & Solubilization (The Critical Step)

Objective: Prevent aerosolization of the amine powder.[1]

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat.[1] Fused heterocycles are often dry, fluffy powders that carry high static charge.[1]

  • Transfer: Use a closed-transfer approach if possible. If open weighing is necessary, work deep inside the hood (at least 6 inches back).[1]

  • Solubilization:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

    • Protocol: Add solvent to the powder (not powder to solvent) to suppress dust.[1]

    • Solubility Note: This compound is sparingly soluble in water.[1] Do not attempt aqueous stock solutions without a co-solvent.[1]

C. Reaction Setup & Monitoring
  • Nucleophilicity: The exocyclic amine is moderately nucleophilic.[1] In acylation or alkylation reactions, mild exotherms may occur.[1]

  • Quenching: Avoid acidic quenches if the product is acid-sensitive.[1] Neutralize carefully.

Waste Disposal & Decontamination

Do not wash down the drain. This compound is a potential marine pollutant and bioactive agent.[1]

  • Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a "Hazardous Solid Waste" bag (double-bagged).[1]

  • Liquid Waste: Segregate into "Halogenated/Non-Halogenated Organic Waste" depending on the solvent used.[1]

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[1]

    • Don PPE: Goggles, double gloves, N95 (if outside hood).[1]

    • Contain: Cover powder with a damp paper towel (soaked in ethanol/water) to prevent dispersal.[1]

    • Wipe: Clean area with 10% bleach solution (oxidizes the amine) followed by water.[1]

Safety Logic Visualization

The following diagram outlines the decision-making process for handling this compound safely.

SafetyLogicStartStart: Handling 1H-pyrazolo[3,4-c]pyridazin-3-amineStateCheckCheck Physical State:Is it Powder or Solution?Start->StateCheckPowderState: POWDER (High Risk)StateCheck->PowderSolidSolutionState: SOLUTION (Med Risk)StateCheck->SolutionDissolvedHoodCheckIs Fume Hood Available?Powder->HoodCheckStopSTOP: Do Not Proceed.Acquire Engineering Controls.HoodCheck->StopNoStaticApply Static Control(Ionizer/Anti-static Gun)HoodCheck->StaticYesWeighWeigh inside Hood(Wear Goggles + Double Gloves)Static->WeighHandleProceed with ReactionWeigh->HandleGlovesCheck Glove Permeation(DMSO carries toxic payload)Solution->GlovesGloves->Handle

Caption: Decision logic for minimizing exposure risk based on physical state. Note the critical stop point if engineering controls are absent.

References & Authority
  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Analogous Structure Safety Data).[1] National Library of Medicine.[1] Accessed 2024.[1] Link

  • SynQuest Laboratories. Safety Data Sheet: 5-Phenyl-1H-pyrazolo[3,4-c]pyridazin-3-ylamine.[1][2] (Providing H318 Eye Damage classification for the class). Link

  • Sigma-Aldrich. Safety Data Sheet: 1H-Pyrazolo[3,4-c]pyridine.[1][4] (Scaffold safety data). Link[1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1]Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.